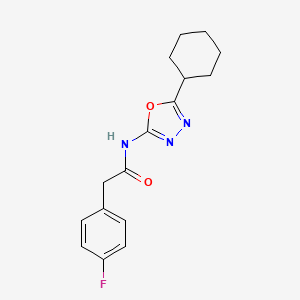

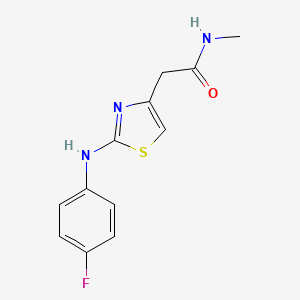

![molecular formula C25H21N3 B2509224 8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-51-0](/img/structure/B2509224.png)

8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of pyrazoloquinolines.

Synthesis Analysis

The synthesis of quinoline derivatives, such as those related to the compound of interest, can be achieved through various methods. One sustainable approach is the use of a phosphine-free Mn(I) complex as a catalyst for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols and secondary alcohols to form quinolines . This method emphasizes the removal of H2 and H2O during the reaction, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. In the case of the related compound "10-methyl-8-phenyl-11-pyridyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinoline," the molecules are linked by hydrogen bonds into cyclic tetramers or exist as nearly enantiomeric isolated molecules, depending on the isomer . This information suggests that the molecular structure of the compound of interest may also exhibit interesting hydrogen bonding patterns or stereochemical properties.

Chemical Reactions Analysis

The chemical reactivity of pyrazoloquinoline derivatives can involve various transformations. For instance, the reduction of related compounds such as "3-methyl-1-phenyl- and 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline" can be achieved using zinc and acetic acid . These reactions are part of a broader set of chemical processes that can be used to manipulate the functional groups and overall structure of pyrazoloquinoline derivatives, which would be applicable to the compound of interest.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline" are not detailed in the provided papers, the properties of related compounds can be inferred. The characterization of similar pyrazoloquinoline derivatives typically involves mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) spectroscopy . These techniques are used to determine molecular weights, functional group presence, and the chemical environment of protons within the molecule, respectively. These properties are crucial for understanding the behavior of the compound in various environments and could be used to predict the properties of the compound .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research in organic chemistry has extensively explored the synthesis and properties of pyrazolo[4,3-c]quinoline derivatives. For example, derivatives such as 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one and structurally related compounds have been synthesized from catalytic reduction processes and characterized by mass, IR, and 1HMR spectra, illustrating the versatility of these compounds in synthetic organic chemistry (Coutts & El-Hawari, 1977).

Antioxidant and Radical Quenching Properties

Quinoline derivatives, including those fused with coumarin, have been synthesized and evaluated for their antioxidant capabilities. For instance, ferrocenyl-substituted pyrano[3,2-g]quinolin-2-one skeletons have shown potential as novel antioxidants capable of quenching radicals and inhibiting DNA oxidation, indicating their applicability in medicinal chemistry for the development of new antioxidant agents (Xi & Liu, 2015).

Catalytic Applications

The catalytic properties of Mn-complexes in synthesizing quinoline derivatives have been reported. This sustainable synthesis approach, involving acceptorless dehydrogenative coupling (ADC), highlights the role of these compounds in facilitating environmentally friendly chemical reactions (Das, Mondal, & Srimani, 2018).

Molecular Docking and Drug Design

Quinoxaline derivatives have been synthesized and evaluated for their potential as anti-cancer drugs through molecular docking studies. These studies demonstrate the utility of such compounds in the rational design of drugs with specific biological targets, offering insights into their interactions at the molecular level and their potential therapeutic applications (Abad et al., 2021).

Material Science Applications

In material science, dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties have been synthesized and characterized for their electron-transport properties. These compounds have been applied in organic light-emitting devices (OLEDs), showcasing their potential in developing advanced materials for electronic applications (Huang et al., 2006).

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic efficacy .

Result of Action

Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .

Propriétés

IUPAC Name |

8-methyl-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3/c1-17-7-6-8-19(13-17)15-28-16-22-24(20-9-4-3-5-10-20)26-27-25(22)21-14-18(2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFFBTOCMIQPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

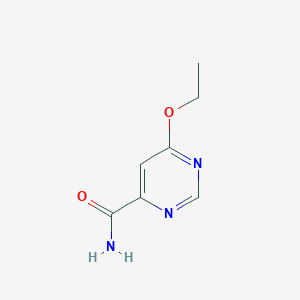

![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)

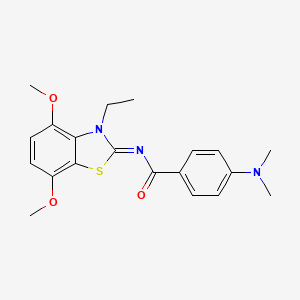

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/no-structure.png)

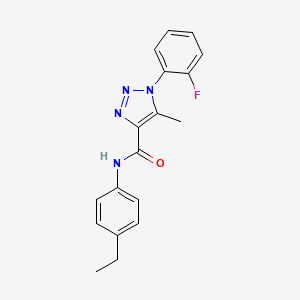

![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

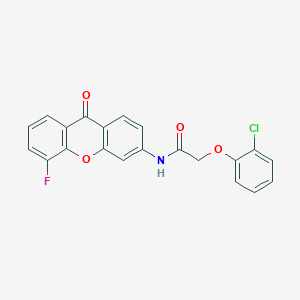

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)